3-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride - 1185294-11-4

3-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride

Catalog Number: EVT-1678616
CAS Number: 1185294-11-4
Molecular Formula: C14H22Cl2N2O3
Molecular Weight: 337.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is an amino alcohol synthesized through hydrolytic kinetic resolution using salenCo(III)OAc complexes as catalysts. [] This method allows for the synthesis of individual enantiomers. []
  • Compound Description: This compound and its salts are investigated for their various solid forms. [, ]

Trans-5,7-dichloro-4-(3-{4-[4-(2-fluoroethyl)-piperazin-1-yl]-phenyl}-ureido)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

  • Compound Description: This compound is a fluorine-labeled NMDA receptor ligand developed for potential use in PET imaging of glutamatergic neurotransmission. [] It exhibits high affinity for the glycine binding site of NMDA receptors. []

3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1)

  • Compound Description: This compound exhibits analgesic properties, particularly in a mouse model of diabetic neuropathic pain. [] It elevates nociceptive thresholds and possesses antioxidant properties, demonstrating its potential for treating diabetic neuropathy. []

1-{4-[3-Fluoro-4-((3S,6R)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

  • Compound Description: This compound is a potent and selective retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. [] It demonstrates favorable metabolic stability and effectively inhibits IL-17 production, suggesting its potential for treating inflammatory diseases. []

3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone Hydrochloride

  • Compound Description: This compound is synthesized from ferulic acid through a multistep process involving acetylation protection, piperazine substitution, and deacetylation. []

(E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one

  • Compound Description: This compound shows promising anti-ischemic activity. [] In vivo studies demonstrate its neuroprotective effects through significantly prolonged survival times in mice subjected to acute cerebral ischemia. []

(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol (MMPP)

  • Compound Description: This compound acts as a selective signal transducer and activator of transcription 3 (STAT3) inhibitor. [] It exhibits anti-inflammatory properties and demonstrates neuroprotective effects by ameliorating MPTP-induced dopaminergic neurodegeneration in mice. []
  • Compound Description: These compounds are a series of analogs designed and investigated for their in vitro antioxidant properties using ABTS•+ and FRAP assays. [] The research explored the impact of various substituents on their radical scavenging and ferric reducing capabilities. []

[4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone (26)

  • Compound Description: This compound is identified as a competitive inhibitor of tyrosinase from Agaricus bisporus (AbTYR). [] It shows significant antimelanogenic effects on B16F10 cells without cytotoxicity, highlighting its potential for treating hyperpigmentation disorders. []
  • Compound Description: This series of compounds, containing various substituents on the phenyl ring, was synthesized and evaluated for their in vitro antibacterial and antifungal activities. [] The presence of a chlorine substituent at the 2-position of the phenyl ring showed promising activity compared to ampicillin. []
  • Compound Description: This group of compounds represents a novel series synthesized and characterized for potential biological activity. []
  • Compound Description: This peptide analogue incorporates 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid into its structure to inhibit amyloid fibril formation. [] It exhibits a distinct morphology compared to the amyloidogenic peptides, demonstrating its ability to disrupt fibril assembly. []

2-(benzo [d]oxazol-2-ylthio)-1-(3-(4-fluoro-3- methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl) ethanone

  • Compound Description: This is a series of compounds with variations in the aryl substituent. [] Members of this series demonstrate antitubercular activity, with some derivatives displaying increased potency against Mycobacterium tuberculosis. []

FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene]

  • Compound Description: FMPD is an orally available, potent antagonist of dopamine D2, 5-HT2A, and 5-HT6 receptors with weaker affinity for H1 and 5-HT2C receptors. [] Preclinical studies highlight its potential as a novel antipsychotic with a low risk of extrapyramidal symptoms, prolactin elevation, and weight gain. []
  • Compound Description: This series of compounds was synthesized and evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. [] Several compounds within this series exhibited potent antibacterial activity, indicating the potential of this scaffold for developing new antimicrobial agents. []
  • Compound Description: This compound, synthesized as a mono-ethane sulfonate salt, is described in a patent focused on its potential pharmaceutical applications. []

5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1h-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid

  • Compound Description: This compound is the subject of several patents focused on its novel crystal forms and efficient methods for synthesizing its zwitterion. [, , , , ]

1-[3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl]-pyrrolidin-2-one derivatives

  • Compound Description: This group of compounds was synthesized and evaluated for their binding affinity to α1- and α2-adrenoceptors, as well as their anti-arrhythmic and hypotensive activities. [] The research highlighted the importance of the piperazine ring and a hydroxyl group for their activity. []

4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One

  • Compound Description: This compound was synthesized and found to possess excellent antimicrobial activities. []

N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]- 8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide

  • Compound Description: This compound is a CCKB antagonist. []

N-substituted derivatives of 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid

  • Compound Description: This series of compounds was synthesized and evaluated for its antibacterial activity. [, ] Many derivatives showed substantial antibacterial activity, highlighting the potential of this scaffold for developing new antimicrobial agents. [, ]
  • Compound Description: This compound is a carbon-14-labeled isotopomer of a novel selective estrogen receptor modulator (SERM). [] The labeled compound is used for research purposes to study the pharmacological and pharmacokinetic properties of this SERM. []

1-[3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl]-pyrrolidin-2-one derivatives

  • Compound Description: This set of arylpiperazine derivatives was designed, synthesized, and evaluated for its anti-arrhythmic, hypotensive, and α-adrenolytic activities. [] The study highlighted the structural importance of the piperazine ring and a hydroxyl group in dictating the compounds' affinity for α1-adrenoceptors. []

1-Cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)- 2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid derivatives

  • Compound Description: This series of quinolone derivatives was designed and synthesized to target antimicrobial activity. [] They incorporate various substitutions on the phenyl ring at the C-7 position of the quinolone scaffold, with the goal of enhancing their antimicrobial potency. []
  • Compound Description: This compound is a potent inhibitor of retinoic acid 4-hydroxylase (CYP26), demonstrating significant activity in a MCF-7 CYP26A1 microsomal assay. [] Its inhibitory potency (IC50 = 3 nM) surpasses that of liarozole and R116010, highlighting its potential as a lead compound for developing new CYP26 inhibitors. []
  • Compound Description: This series of compounds was synthesized and evaluated for its antibacterial and antitubercular activity. [] Synthesized using a dicationic ionic liquid, several compounds in this series exhibited notable antitubercular activity compared to rifampicin, a standard antitubercular drug. []

4-[Bis(4-fluorophenyl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-ium 3-carboxypropanoate

  • Compound Description: This compound is a salt formed from a piperazine derivative and 3-carboxypropanoate (succinate monoanion). [] The crystal structure of this salt reveals intricate hydrogen bonding patterns contributing to its stability and solid-state arrangement. []

Substituted derivatives of 4-(4-piperidin-4-yl-piperazin-1-yl)-azepan

  • Compound Description: This group of compounds, encompassing a range of substituents and structural variations, is patented for its potential as neurokinin antagonists. [] These compounds are designed to interact with neurokinin receptors, which are involved in various physiological processes, including pain transmission and inflammation. []

Ethyl ester 3-(2-(4-(4-(amino-imino-methyl)-phenyl)-4-methyl-2,5-dioxo-imidazolidin-1-yl)acetylamino)-3-phenyl-propionic acid

  • Compound Description: This compound and its physiologically compatible salts are described in a patent, focusing on their potential for medicinal use. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound was efficiently synthesized through an eight-step process. []
  • Compound Description: This series of compounds was synthesized and evaluated for its antimicrobial activity against Gram-negative and Gram-positive bacteria. [] The study explored the impact of different substituents and their positions on the benzaldehyde ring, revealing structure-activity relationships within this series. []

(2S)-2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid (3′-phosphono-L-tyrosine; Tyr [3′-PO(OH)2])

  • Compound Description: This compound is a novel amino acid synthesized asymmetrically and incorporated into peptides to study its effects on peptide structure and function. [] This research highlights the importance of incorporating non-natural amino acids like Tyr[3′-PO(OH)2] to modulate peptide properties and explore their potential for therapeutic applications. []
  • Compound Description: This research focuses on synthesizing and characterizing novel rhenium(V) complexes with a specific co-ligand, 3-(4-m-chlorophenylpiperazin-1-yl)butane-1-thiol (VII). [] This approach aims to develop potential radiopharmaceuticals, particularly for targeting the 5-HT2A receptor, which is implicated in neurological and psychological disorders. []
  • Compound Description: This compound was synthesized and screened for its antimicrobial activity. [] The study demonstrated the potential of this compound as a lead structure for developing new antimicrobial agents. []

Properties

CAS Number

1185294-11-4

Product Name

3-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoic acid;dihydrochloride

Molecular Formula

C14H22Cl2N2O3

Molecular Weight

337.2 g/mol

InChI

InChI=1S/C14H20N2O3.2ClH/c1-19-13-5-3-2-4-12(13)16-10-8-15(9-11-16)7-6-14(17)18;;/h2-5H,6-11H2,1H3,(H,17,18);2*1H

InChI Key

FOHTUASVFUPVCK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)O.Cl.Cl

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.